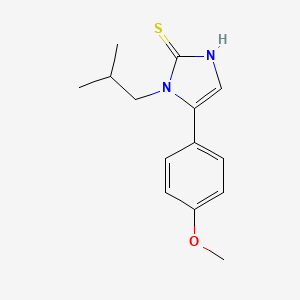
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Descripción general
Descripción
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, also known as SMT, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. SMT is a member of the imidazole family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is not fully understood, but it is believed to act as a scavenger of reactive oxygen species. 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has been found to reduce oxidative stress and inflammation in various cell types and animal models. 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and induce apoptosis. 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione in lab experiments is its ability to scavenge reactive oxygen species, which makes it a useful tool for studying oxidative stress and inflammation. 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has also been found to be relatively non-toxic and has a low risk of side effects. However, one limitation of using 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are many potential future directions for research involving 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione. One area of interest is the development of 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione-based therapies for cancer and neurodegenerative diseases. 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has also been found to have anti-inflammatory effects, which may make it a useful tool for studying the role of inflammation in disease development and progression. Another potential direction for research is the development of more soluble forms of 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, which would make it easier to administer in lab experiments.
Conclusion:
In conclusion, 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, or 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has been found to exhibit a wide range of biochemical and physiological effects and has been used in studies related to cancer, inflammation, and oxidative stress. Although the mechanism of action of 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is not fully understood, it is believed to act as a scavenger of reactive oxygen species. 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has many potential future directions for research, including the development of 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione-based therapies for cancer and neurodegenerative diseases and the development of more soluble forms of 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione.
Aplicaciones Científicas De Investigación
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit a wide range of biochemical and physiological effects and has been used in studies related to cancer, inflammation, and oxidative stress. 1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione has also been used as a tool to study the role of reactive oxygen species in disease development and progression.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-(2-methylpropyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-10(2)9-16-13(8-15-14(16)18)11-4-6-12(17-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUOPKLMZARTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CNC1=S)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149927 | |
| Record name | 1,3-Dihydro-5-(4-methoxyphenyl)-1-(2-methylpropyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
CAS RN |
1105190-34-8 | |
| Record name | 1,3-Dihydro-5-(4-methoxyphenyl)-1-(2-methylpropyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-(4-methoxyphenyl)-1-(2-methylpropyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



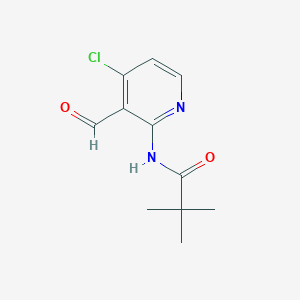

![Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate](/img/structure/B1387650.png)
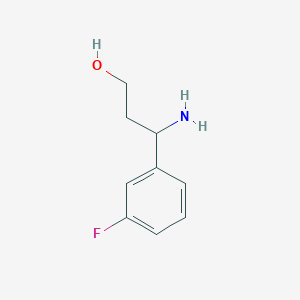
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
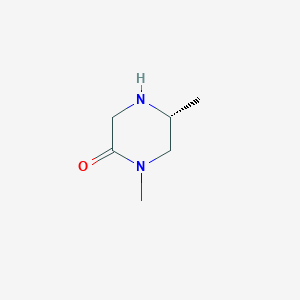
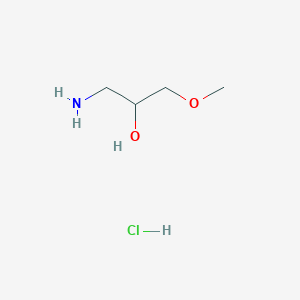
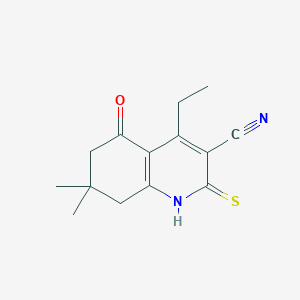
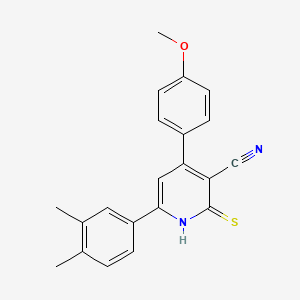
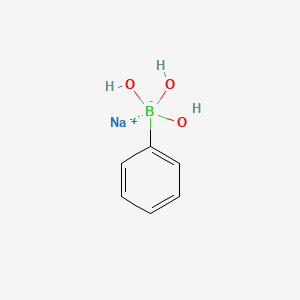
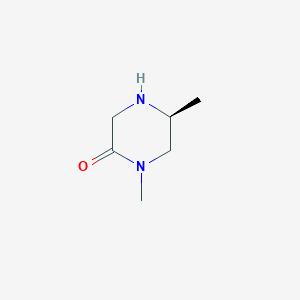
![4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387667.png)
![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)